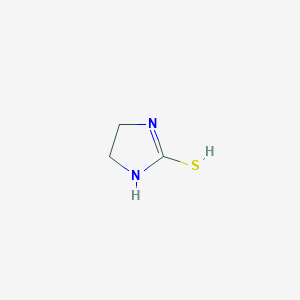

4,5-dihydro-1H-imidazole-2-thiol

Description

4,5-Dihydro-1H-imidazole-2-thiol (CAS: 13431-10-2) is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and a thiol (-SH) group at the 2-position. Its molecular formula is C₃H₆N₂S, with a molecular weight of 116.19 g/mol. The thiol group confers nucleophilic reactivity, enabling alkylation and condensation reactions to generate derivatives for drug discovery and materials science .

Propriétés

IUPAC Name |

4,5-dihydro-1H-imidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQAZBWRQCGBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Core Reaction Mechanism

The most widely adopted method involves the cyclization of 1,2-diamines with carbon disulfide (CS₂). This one-pot reaction proceeds via nucleophilic attack of the amine groups on CS₂, forming a thiourea intermediate that subsequently undergoes intramolecular cyclization to yield the imidazoline-thiol scaffold. For example, 1,2-diphenylethylenediamine reacts with CS₂ in ethanol under reflux to produce 4,5-diphenyl-4,5-dihydro-1H-imidazole-2-thiol in 68% yield.

Substrate Scope and Limitations

This method is particularly effective for diaryl-substituted derivatives, where electron-withdrawing groups on the aryl rings (e.g., 4-chlorophenyl) enhance cyclization efficiency. However, aliphatic diamines often require harsher conditions due to reduced nucleophilicity, leading to lower yields (40–50%).

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates by stabilizing the thiourea intermediate.

-

Catalysis : Addition of triethylamine (10 mol%) accelerates cyclization by deprotonating intermediates, reducing reaction times from 24 hours to 8 hours.

Chalcone-Derived Syntheses via α,β-Unsaturated Ketones

Cyclization with Thiocyanate Salts

A versatile approach employs α,β-unsaturated ketones (chalcones) reacted with potassium thiocyanate (KSCN). For instance, 3-chloro-2,4-pentanedione treated with aniline and KSCN in ethanol yields 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone, a substituted derivative of 4,5-dihydro-1H-imidazole-2-thiol, in 71% yield.

Reaction Conditions

Substituent Effects

Electron-donating groups (e.g., methoxy) on the chalcone aryl ring improve yields by stabilizing the intermediate enolate. Conversely, electron-withdrawing groups (e.g., nitro) reduce yields to 50–55% due to increased ring strain.

Alkylation and Functionalization of Preformed Imidazolines

Post-Cyclization Modifications

Once the imidazoline core is synthesized, alkylation at the thiol position enables diversification. For example, treating 4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-2-thiol with 2,2,2-trifluoroethyl iodide in acetone yields the corresponding alkylated derivative in 82% yield.

Analyse Des Réactions Chimiques

Types of Reactions

Nickel Titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the environmental conditions.

Common Reagents and Conditions

Oxidation: Nickel Titanium can oxidize when exposed to air at high temperatures, forming a protective oxide layer. This reaction is typically carried out at temperatures above 500°C.

Reduction: Reduction reactions involving Nickel Titanium often require hydrogen gas as a reducing agent. These reactions are conducted at elevated temperatures to facilitate the reduction process.

Substitution: Substitution reactions can occur when Nickel Titanium is exposed to certain chemicals, leading to the replacement of nickel or titanium atoms with other elements. These reactions are usually performed in controlled environments to achieve specific outcomes.

Major Products Formed

The major products formed from these reactions include nickel oxide, titanium dioxide, and various substituted alloys. These products have distinct properties and applications, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Nickel Titanium has a wide range of scientific research applications due to its unique properties:

Chemistry: In chemistry, Nickel Titanium is used as a catalyst in various reactions, including hydrogenation and polymerization. Its catalytic properties are attributed to its ability to undergo reversible phase transformations.

Biology: In biological research, Nickel Titanium is employed in the development of biomedical devices such as stents, guidewires, and orthodontic archwires

Medicine: Nickel Titanium is extensively used in medical devices, particularly in minimally invasive surgeries. Its superelasticity allows for easy insertion and manipulation within the human body, reducing the risk of tissue damage.

Industry: In the industrial sector, Nickel Titanium is utilized in the production of actuators, sensors, and couplings. Its ability to return to its original shape after deformation makes it valuable in applications requiring precise movement and control.

Mécanisme D'action

The mechanism by which Nickel Titanium exerts its effects is primarily based on its shape memory and superelastic properties. These properties are a result of reversible phase transformations between the austenite and martensite phases. When subjected to stress or temperature changes, Nickel Titanium can transform from one phase to another, allowing it to “remember” its original shape and return to it upon removal of the stress or temperature change.

Molecular Targets and Pathways

The molecular targets and pathways involved in the shape memory effect of Nickel Titanium include the rearrangement of atoms within the crystal lattice. This rearrangement is facilitated by the movement of dislocations and the formation of twin boundaries, which enable the alloy to undergo reversible phase transformations.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes critical differences between 4,5-dihydro-1H-imidazole-2-thiol and its analogs:

Key Observations:

Substituent Effects :

- 4,5-Diphenyl substitution (e.g., 4,5-diphenyl-1H-imidazole-2-thiol) enhances lipophilicity, improving membrane permeability and antibacterial activity against Gram-positive bacteria .

- N1-Methylation (e.g., 1-methyl derivative) introduces steric hindrance, reducing nucleophilic reactivity but increasing metabolic stability .

Stereochemistry :

- Chiral analogs like (S)-4-phenyl-4,5-dihydro-1H-imidazole-2-thiol are critical in drug design, as seen in levamisole (an anthelmintic agent), where stereochemistry dictates biological activity .

Reactivity Trends:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dihydro-1H-imidazole-2-thiol and its derivatives?

- Methodology : Two primary approaches are effective:

- Cycloaddition Reactions : Reacting imidoyl chlorides with ethyl isocyanoacetate to construct the imidazole core .

- Hydrazinyl Intermediate Route : Reacting 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with phenyl isothiocyanate to form thioamide derivatives, followed by selective reduction .

- Optimization : Substituent positions (e.g., phenyl or ethyl groups) influence reaction yields. Use high-resolution mass spectrometry (HRMS) to confirm intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : and NMR identify proton environments and carbon frameworks. Thiol protons (~1.5–2.5 ppm) are diagnostic .

- IR : S-H stretches (~2550 cm) confirm thiol functionality .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data among derivatives with varying substituents?

- Approach :

- Comparative Assays : Test derivatives (e.g., 4,5-diphenyl vs. 1-ethyl-5-phenyl analogs) for antimicrobial or enzyme inhibition activity. Use dose-response curves to quantify IC variations .

- Computational Docking : Model interactions with targets (e.g., histamine receptors) using AutoDock Vina. Substituents like chloro or methoxy groups alter binding affinity by modifying hydrophobic or electronic profiles .

- Case Study : 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol showed 10x higher receptor affinity than non-substituted analogs due to enhanced π-π stacking .

Q. What strategies are recommended for solving crystal structures of derivatives using X-ray diffraction?

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve thiol group disorder.

- Refinement :

- SHELXL : Apply restraints for S-H bond lengths (1.34 Å) and anisotropic displacement parameters .

- Hydrogen Bond Analysis : Identify motifs (e.g., rings) using Mercury software to validate packing efficiency .

- Example : 2-[4-(4,5-Dihydro-1H-imidazol-2-yl)-phenyl]-4,5-dihydro-1H-imidazol-3-ium exhibited a layered structure stabilized by N–H···S bonds .

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : Electron-withdrawing groups (e.g., -NO) deactivate the thiol moiety, reducing nucleophilicity.

- Steric Effects : Bulky substituents (e.g., 2,4,6-trifluorophenyl) hinder access to the imidazole core, lowering reaction rates .

- Experimental Design : Use Hammett plots to correlate substituent σ values with reaction kinetics. For example, 4-nitrophenyl derivatives showed 50% slower reaction rates than methoxy-substituted analogs .

Q. What computational methods predict the tautomeric stability of this compound?

- DFT Calculations : At the B3LYP/6-311+G(d,p) level, the thione tautomer (C=S) is 12 kcal/mol more stable than the thiol form (S-H) due to conjugation with the imidazole ring .

- Solvent Effects : PCM models show polar solvents (e.g., DMSO) stabilize the thione form further by 3 kcal/mol via dipole interactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of this compound derivatives?

- Key Factors :

- Structural Variations : Minor substituent changes (e.g., ethyl vs. methyl groups) alter membrane permeability .

- Assay Conditions : Discrepancies in MIC values arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or incubation times .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.